molecular formula C22H22N2O B12329399 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine

Cat. No.: B12329399
M. Wt: 330.4 g/mol
InChI Key: PSLNBYDAXSDTEX-UHFFFAOYSA-N
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Description

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is a complex organic compound with a unique structure that combines a benzofuro[2,3-b]pyridine core with a pyridinyl and a dimethylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuro[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzofuran derivative.

    Introduction of the Pyridinyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridinyl boronic acid or ester.

    Attachment of the Dimethylpropyl Group: This can be accomplished through an alkylation reaction, using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyridinyl and benzofuro[2,3-b]pyridine moieties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. The pyridinyl and benzofuro[2,3-b]pyridine moieties can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having a substituted aromatic ring.

    Phenethylamine: Shares the phenethylamine backbone.

    2-(4-Chlorophenyl)ethylamine: Similar in having a substituted aromatic ring with an ethylamine side chain.

Uniqueness

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is unique due to its specific combination of a benzofuro[2,3-b]pyridine core with a pyridinyl and a dimethylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

8-[4-(2,2-dimethylpropyl)pyridin-2-yl]-2-methyl-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C22H22N2O/c1-14-8-9-17-16-6-5-7-18(20(16)25-21(17)24-14)19-12-15(10-11-23-19)13-22(2,3)4/h5-12H,13H2,1-4H3

InChI Key

PSLNBYDAXSDTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=CC(=C4)CC(C)(C)C

Origin of Product

United States

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